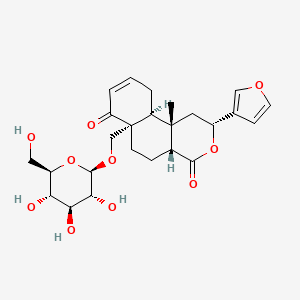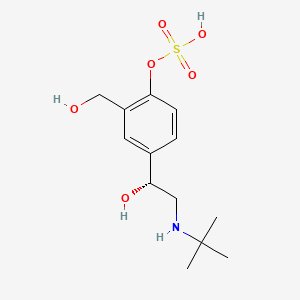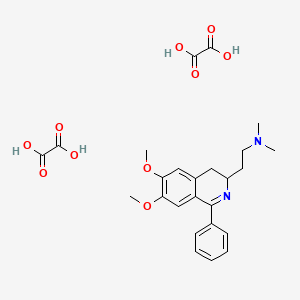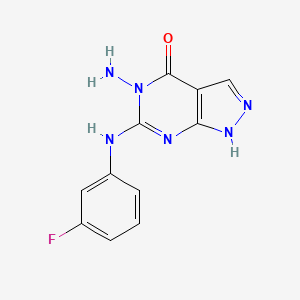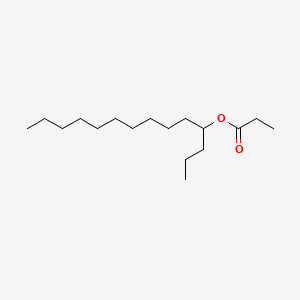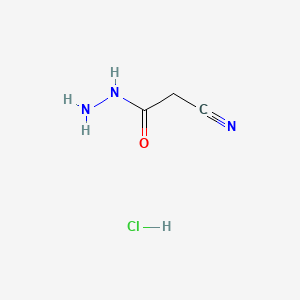
URS-12-EN-3beta-ol, benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
URS-12-EN-3beta-ol, benzoate is a chemical compound with the molecular formula C37H54O2. It is a derivative of ursolic acid, a naturally occurring triterpene found in various plants. This compound is known for its potential biological activities and is used in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of URS-12-EN-3beta-ol, benzoate typically involves the esterification of ursolic acid with benzoic acid. The reaction is carried out under mild conditions using a suitable catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to reflux, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
URS-12-EN-3beta-ol, benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The benzoate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new esters or amides.
Wissenschaftliche Forschungsanwendungen
URS-12-EN-3beta-ol, benzoate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential use in cancer therapy and as a local anesthetic.
Industry: Used in the formulation of cosmetics and personal care products due to its skin-protective properties.
Wirkmechanismus
The mechanism of action of URS-12-EN-3beta-ol, benzoate involves its interaction with various molecular targets and pathways. It is known to modulate signaling pathways such as Akt, mTOR, and ERK, which are involved in cell proliferation and survival. The compound also inhibits the activity of receptor tyrosine kinases, leading to the suppression of tumor growth and induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- URS-12-EN-3beta-ol, acetate
- URS-20-EN-3beta-ol, benzoate
- 3-beta-Hydroxycholest-5-en-7-beta-yl benzoate
Uniqueness
URS-12-EN-3beta-ol, benzoate is unique due to its specific esterification with benzoic acid, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and bioavailability, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
4660-99-5 |
|---|---|
Molekularformel |
C37H54O2 |
Molekulargewicht |
530.8 g/mol |
IUPAC-Name |
[(3S,4aR,6aR,6bS,8aR,11R,12S,12aR,14aR,14bR)-4,4,6a,6b,8a,11,12,14b-octamethyl-2,3,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydro-1H-picen-3-yl] benzoate |
InChI |
InChI=1S/C37H54O2/c1-24-16-19-34(5)22-23-36(7)27(31(34)25(24)2)14-15-29-35(6)20-18-30(39-32(38)26-12-10-9-11-13-26)33(3,4)28(35)17-21-37(29,36)8/h9-14,24-25,28-31H,15-23H2,1-8H3/t24-,25+,28+,29-,30+,31+,34-,35+,36-,37-/m1/s1 |
InChI-Schlüssel |
IGRQFDSINDYBII-CHJSFGPSSA-N |
Isomerische SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)OC(=O)C6=CC=CC=C6)C)C)[C@@H]2[C@H]1C)C)C |
Kanonische SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC(=O)C6=CC=CC=C6)C)C)C2C1C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-ethyl-N'-[3-[(2-methyl-6,13,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,4,6,8,11(16),12,14-octaen-7-yl)amino]propyl]propane-1,3-diamine](/img/structure/B12760132.png)

